4-Fluorocinnamic acid
Overview
Description
4-Fluorocinnamic acid (FCA) is a compound commonly encountered as an intermediate in organic synthesis. It often appears in aqueous waste streams, making its biotransformation and environmental impact relevant to industrial processes.
Synthesis Analysis
The synthesis of 4-Fluorocinnamic acid derivatives, like methyl 4-fluorocinnamate, has been explored using various catalysts. For instance, strongly acidic cationic exchange resin has been used as a catalyst in the esterification of 4-fluorocinnamic acid and methanol, yielding methyl 4-fluorocinnamate with an optimum yield of 97.5% (Si, 2004).
Molecular Structure Analysis
Chemical Reactions and Properties
The biotransformation of 4-Fluorocinnamic acid has been studied, showing its conversion to 4-fluorobenzoic acid via 4-fluoroacetophenone (Freitas dos Santos et al., 2004). Additionally, various bacterial strains have been identified for their ability to degrade 4-Fluorocinnamic acid, such as Rhodococcus sp. strain HZW-3, which can degrade high concentrations of 4-Fluorocinnamic acid (Ma Yu, 2013).
Physical Properties Analysis
The research did not provide specific details on the physical properties of 4-Fluorocinnamic acid. However, understanding these properties is essential for handling the compound in industrial and laboratory settings.
Chemical Properties Analysis
Studies have shown that 4-Fluorocinnamic acid can be effectively biodegraded under aerobic conditions by specific bacterial strains. This degradation often results in the formation of 4-fluorobenzoic acid, indicating a specific pathway of chemical transformation (Hasan et al., 2010).
Scientific Research Applications
Environmental Biodegradation :
- A study demonstrated that a rotating biological contactor could treat shock loadings of 4-FCA, with bioaugmentation aiding in its removal, though intermittent feeding might compromise bioreactor efficiency (Amorim et al., 2013).
- Another research revealed the aerobic biotransformation of 4-FCA to 4-fluorobenzoic acid, highlighting its importance in understanding waste stream treatments (Freitas dos Santos et al., 2004).
- An effective bacterial strain for degrading 4-FCA was isolated, offering potential applications in treating industrial waste containing this compound (Yu, 2013).
Synthesis and Application in Pharmaceuticals and Chemistry :
- Research has been conducted on synthesizing methyl 4-fluorocinnamate using acidic cationic exchange resin, a compound used in asymmetric dihydroxylation and aminohydroxylation (Si, 2004).
- A study on a bacterial consortium demonstrated the complete mineralization of 4-FCA and the release of fluoride, providing insights into biological degradation mechanisms (Hasan et al., 2010).
Analytical Techniques for Monitoring Biodegradation :
- Advanced analytical techniques like membrane inlet mass spectrometry have been employed to monitor the biodegradation of 4-FCA, indicating its significance in environmental monitoring (Creaser et al., 2002).
Biodegradation Studies :
- A study reported the mineralization of 4-FCA by a Rhodococcus strain, providing a new perspective on microbial degradation pathways (Amorim et al., 2013).
Safety And Hazards
properties
IUPAC Name |
(E)-3-(4-fluorophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMMYAZSUSYVQG-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309863 | |
Record name | trans-4-Fluorocinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorocinnamic acid | |
CAS RN |
14290-86-9, 459-32-5 | |
Record name | trans-4-Fluorocinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14290-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorocinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluorocinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014290869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 459-32-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74070 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trans-4-Fluorocinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.627 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-p-fluorocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.725 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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